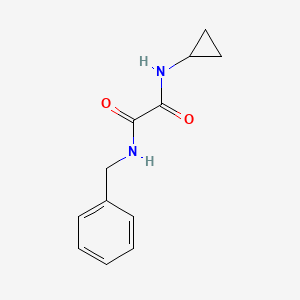
N-benzyl-N'-cyclopropylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-cyclopropylethanediamide, also known as BCE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCE belongs to the class of compounds known as amides, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
- Recent research highlights the compound’s role in visible-light-promoted reactions. It selectively generates p-(N,N-dimethyl)benzyl equivalents from N,N-dimethyl arylamines via α-amino alkyl radicals. These intermediates participate in mild, environmentally friendly transformations, leading to novel trifluoromethyl-containing diarylalkanes .
Photoredox Chemistry
Safety and Hazards
While specific safety data for “N-benzyl-N’-cyclopropylethanediamide” is not available, similar compounds, such as N’-Benzyl-N,N-dimethylethylenediamine, are known to cause severe skin burns and eye damage . Therefore, it is advisable to handle “N-benzyl-N’-cyclopropylethanediamide” with care, using appropriate personal protective equipment.
Direcciones Futuras
The future directions for the study of “N-benzyl-N’-cyclopropylethanediamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a recent paper discusses the transamidation of unactivated amides, which could be relevant for the synthesis of compounds like "N-benzyl-N’-cyclopropylethanediamide" .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit certain enzymes
Mode of Action
It is likely that the compound interacts with its targets by binding to them, thereby inhibiting their function . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to affect certain biochemical pathways . The downstream effects of these interactions are complex and depend on the specific targets and the biological context.
Result of Action
Similar compounds have been found to cause certain effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-benzyl-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCAQBZWBWNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)
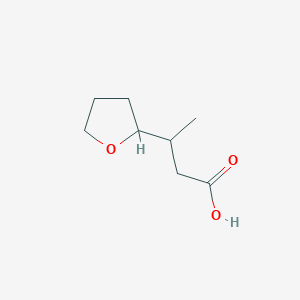
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)
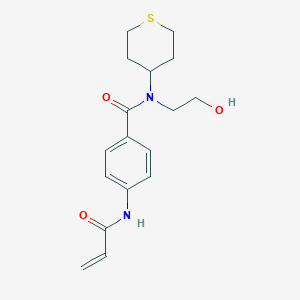
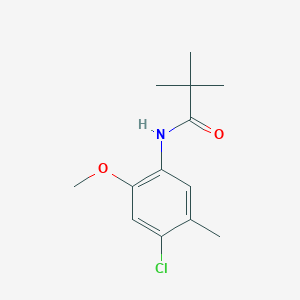
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

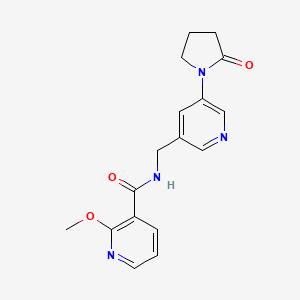
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)
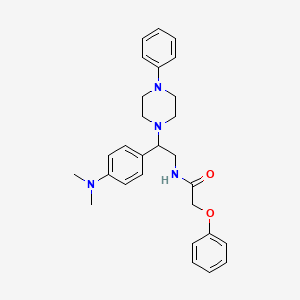
![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)